CD147 degrader 1

描述

属性

分子式 |

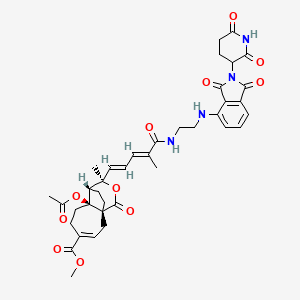

C38H42N4O11 |

|---|---|

分子量 |

730.8 g/mol |

IUPAC 名称 |

methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate |

InChI |

InChI=1S/C38H42N4O11/c1-21(30(45)40-20-19-39-25-9-5-8-24-29(25)33(48)42(32(24)47)26-10-11-28(44)41-31(26)46)7-6-15-36(3)27-14-17-37(35(50)53-36)16-12-23(34(49)51-4)13-18-38(27,37)52-22(2)43/h5-9,12,15,26-27,39H,10-11,13-14,16-20H2,1-4H3,(H,40,45)(H,41,44,46)/b15-6+,21-7+/t26?,27-,36+,37+,38-/m0/s1 |

InChI 键 |

HXOYUWKUTDAHIM-PWKARDCOSA-N |

手性 SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

规范 SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

产品来源 |

United States |

准备方法

Critical Design Parameters

| Parameter | Impact on Degradation Efficacy |

|---|---|

| Linker Flexibility | Affects ternary complex formation |

| Ligand Affinity | Determines selectivity and potency |

| Membrane Permeability | Influences cellular uptake |

Key Components of this compound

Target Ligand: Pseudolaric Acid B Derivatives

The natural product pseudolaric acid B (PAB) serves as the CD147-binding moiety. Structural modifications enhance binding affinity and solubility:

E3 Ligase Ligand: VHL-Recruiting Components

The VHL-binding ligand (e.g., VH032) enables recruitment of the VHL E3 ligase complex. Key features include:

- High Affinity : Nanomolar binding to VHL.

- Linker Compatibility : Requires optimal spacing for ternary complex formation.

Stepwise Synthesis Protocol

Synthesis of Pseudolaric Acid B Derivative

Linker Synthesis and Conjugation

- Linker Design :

- Conjugation :

Final Assembly and Purification

- Purification :

Optimization Strategies for Enhanced Degradation Activity

Linker Rigidity and Solubility

E3 Ligase Recruitment Efficiency

- VHL vs. CRBN : VHL ligands (e.g., VH032) show superior degradation activity in melanoma models.

- Bivalent Ligands : Dual recruitment of VHL and CRBN may enhance potency but complicates synthesis.

Quality Control and Characterization

化学反应分析

反应类型

CD147 降解剂 1 经历各种化学反应,包括:

氧化: 该化合物可能发生氧化反应,导致形成氧化衍生物。

还原: 还原反应可能发生,导致形成化合物的还原形式。

常用试剂和条件

CD147 降解剂 1 的合成和反应中常用的试剂包括:

氧化剂: 例如过氧化氢或高锰酸钾。

还原剂: 例如硼氢化钠或氢化铝锂。

取代试剂: 例如卤化剂或亲核试剂.

形成的主要产物

科学研究应用

作用机制

CD147 降解剂 1 通过结合 CD147 并募集 E3 泛素连接酶发挥作用。这导致 CD147 通过蛋白酶体途径泛素化并随后降解。 CD147 的降解导致其功能受到抑制,包括调节基质金属蛋白酶、免疫逃逸和肿瘤进展 . 涉及的分子靶点和通路包括 PI3K/Akt/mTOR 通路、缺氧诱导因子和基质金属蛋白酶 .

相似化合物的比较

Mechanism of Action

Efficacy and Potency

- This compound: Achieves ~70% CD147 degradation at 6.72 µM in melanoma models, with demonstrated tumor growth inhibition .

- Spongionella compounds (Gracilin H, A, L, Tetrahydroaplysulphurin-1): Reduce CD147 membrane expression in activated T-cells to baseline levels (e.g., from 18.94% to 6.54% CD147-positive cells), comparable to cyclosporin A (CsA) .

- HAb18 antibody: Reduces MMP secretion in hepatocellular carcinoma, correlating with anti-metastatic activity .

- Meplazumab : Blocks SARS-CoV-2 spike protein interaction with CD147, reducing viral replication in vitro .

Selectivity and Specificity

Limitations and Challenges

- This compound: Limited data on pharmacokinetics and cell permeability; PROTACs often face challenges in achieving optimal bioavailability .

- Spongionella compounds : Lack quantitative potency metrics (e.g., IC₅₀) compared to synthetic degraders .

生物活性

CD147 degrader 1 is a small-molecule compound designed to specifically target and degrade the CD147 protein, also known as basigin or EMMPRIN. This glycoprotein plays critical roles in various biological processes, particularly in cancer progression and inflammatory diseases. Understanding the biological activity of this compound involves exploring its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.

This compound operates primarily through the ubiquitination and proteasomal degradation of the CD147 protein. This process involves several key steps:

- Binding : this compound binds to the CD147 protein.

- Ubiquitination : The compound facilitates the addition of ubiquitin molecules to CD147, marking it for degradation.

- Proteasomal Degradation : The tagged CD147 is subsequently recognized and degraded by the proteasome, reducing its levels in cells.

This mechanism is crucial for regulating CD147 levels, which are often elevated in various cancers, leading to enhanced tumor growth and metastasis.

Biological Functions of CD147

CD147 is involved in several biological functions that contribute to tumor biology:

- Cell Adhesion and Migration : It promotes cell adhesion and migration through interactions with extracellular matrix components.

- Matrix Metalloproteinase Regulation : CD147 facilitates the secretion of matrix metalloproteinases (MMPs), which degrade extracellular matrix components, aiding in tumor invasion .

- Angiogenesis : It mimics vascular endothelial growth factor (VEGF) production via the PI3K/AKT signaling pathway, promoting angiogenesis .

By degrading CD147, this compound aims to counteract these pro-tumorigenic activities.

Efficacy in Preclinical Models

Research has demonstrated the efficacy of this compound in various preclinical models:

- Hepatocellular Carcinoma (HCC) : Studies show that targeting CD147 can inhibit HCC cell mobility and invasion. For instance, small-molecule inhibitors like AC-73 have been shown to disrupt CD147 dimerization and reduce tumor metastasis by suppressing MMP-2 through down-regulation of the ERK1/2/STAT3 signaling pathway .

- Xenograft Models : In vivo studies utilizing xenograft models have indicated that CD147-targeted therapies can significantly suppress tumor growth and prolong survival rates compared to controls .

Comparative Analysis with Other Compounds

This compound shares similarities with other compounds targeting related pathways. Below is a comparative table highlighting these compounds:

| Compound Name | Mechanism/Target | Unique Features |

|---|---|---|

| Monocarboxylate Transporter Inhibitors | Inhibit transport functions of monocarboxylate transporters | Directly affects metabolic pathways in tumors |

| Matrix Metalloproteinase Inhibitors | Inhibit matrix metalloproteinases directly | Focus on extracellular matrix degradation |

| Cyclophilin Inhibitors | Target cyclophilins which interact with CD147 | Broader effects on immune responses |

This compound's uniqueness lies in its specific targeting for degradation rather than merely inhibiting function or blocking interactions.

Case Studies and Research Findings

Numerous studies have investigated the role of CD147 and its inhibitors:

- Study on HCC Cells : A study demonstrated that AC-73 inhibited HCC cell mobility by disrupting CD147 dimerization, showcasing a direct link between CD147 activity and cancer progression .

- Role in Oral Squamous Cell Carcinoma (OSCC) : Research indicates that elevated levels of CD147 correlate with OSCC progression, suggesting that targeting this protein could provide therapeutic benefits .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。